Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate
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Overview
Description
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate is a synthetic organic compound with a complex structure It belongs to the class of esters and is characterized by the presence of a dichlorobenzoyl group, a methoxyphenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate typically involves a multi-step process:
Formation of the Amide Bond: The initial step involves the reaction of 2,6-dichlorobenzoyl chloride with 3-amino-3-(4-methoxyphenyl)propanoic acid in the presence of a base such as triethylamine. This reaction forms the amide intermediate.
Esterification: The amide intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid and ethanol.
Reduction: 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The dichlorobenzoyl group is crucial for binding to the active site of the target enzyme, while the methoxyphenyl group enhances the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-phenylpropanoate: Lacks the methoxy group, which may affect its pharmacological properties.
Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of a methoxy group, potentially altering its hydrogen bonding and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19Cl2NO4 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H19Cl2NO4/c1-3-26-17(23)11-16(12-7-9-13(25-2)10-8-12)22-19(24)18-14(20)5-4-6-15(18)21/h4-10,16H,3,11H2,1-2H3,(H,22,24) |
InChI Key |
DHXOHSXUFHWWLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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